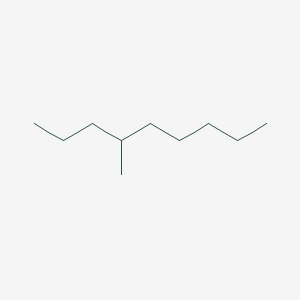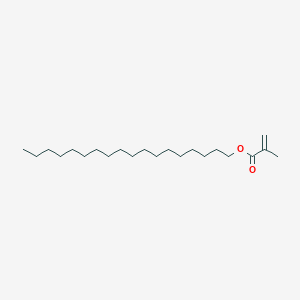
十八烷基甲基丙烯酸酯
概述
描述
Octadecyl methacrylate, also known as stearyl methacrylate, is an organic compound with the chemical formula C22H42O2. It is a long-chain ester of methacrylic acid and is commonly used in the production of polymers and copolymers. This compound is known for its hydrophobic properties and is often utilized in applications requiring water repellency and lubrication.
科学研究应用
作用机制
Target of Action
Octadecyl methacrylate primarily targets the polymerization process . It is used in the synthesis of polymers, particularly in the creation of poly(meth)acrylates . The compound’s primary role is to serve as a monomer that can be polymerized to form larger structures .
Mode of Action
The compound interacts with its targets through a process known as radical polymerization . In this process, octadecyl methacrylate is reacted with other compounds to form polymers . The polymerization process is typically initiated by a radical initiator, which starts the reaction that leads to the formation of the polymer .
Biochemical Pathways
The biochemical pathway involved in the action of octadecyl methacrylate is the polymerization pathway . This pathway involves the reaction of the compound with other monomers to form a polymer . The polymerization process can be influenced by various factors, including the presence of a catalyst and the temperature of the reaction .
Pharmacokinetics
It’s worth noting that the compound has amolecular weight of 338.5677 , which can influence its behavior in a reaction.
Result of Action
The result of the action of octadecyl methacrylate is the formation of poly(meth)acrylates . These polymers have a wide range of applications, including use in the production of coatings, adhesives, and various plastic materials . The efficacy of the compound as a monomer in these applications is demonstrated by the properties of the resulting polymers .
Action Environment
The action of octadecyl methacrylate can be influenced by various environmental factors. For instance, the temperature of the reaction can affect the rate of polymerization . Additionally, the compound should be handled carefully to prevent its release into the environment .
安全和危害
Octadecyl methacrylate can cause skin irritation and inflammation to varying degrees . It can also cause allergic skin reactions . Long-term inhalation of high concentrations of resin dust, a raw material for the production of Octadecyl methacrylate, can cause lung lesions . Most resins, including Octadecyl methacrylate, are flammable when exposed to open flames or high temperatures and can cause combustion when in contact with oxidants .
未来方向
The use of Octadecyl methacrylate in the synthesis of methacrylate-based terpolymer additives for diesel and biodiesel fuel that improve its properties at low temperatures has been described . The synthesized additives contained different amounts of short-chain (methyl and benzyl) and long-chain (dodecyl and octadecyl) methacrylate comonomers . This opens up new possibilities for the use of Octadecyl methacrylate in the energy sector.
准备方法
Synthetic Routes and Reaction Conditions: Octadecyl methacrylate is typically synthesized through the esterification of methacrylic acid with octadecanol (stearyl alcohol). The reaction is catalyzed by an acid, such as sulfuric acid, and often involves the use of a stabilizer like hydroquinone to prevent unwanted polymerization. The reaction is carried out at elevated temperatures, usually around 90°C, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of octadecyl methacrylate involves similar esterification processes but on a larger scale. The reaction mixture is continuously stirred and heated, and the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is often stabilized with a small amount of inhibitor to prevent premature polymerization during storage and transportation .
化学反应分析
Types of Reactions: Octadecyl methacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This polymerization can occur in bulk, solution, or emulsion systems .
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by AIBN or benzoyl peroxide at temperatures ranging from 60°C to 80°C.
Photopolymerization: Initiated by UV light in the presence of photoinitiators such as benzoin methyl ether.
Major Products Formed: The primary products formed from the polymerization of octadecyl methacrylate are homopolymers and copolymers. These polymers exhibit hydrophobic properties and are used in various applications, including coatings, adhesives, and lubricants .
相似化合物的比较
Dodecyl methacrylate: Another long-chain methacrylate ester with similar hydrophobic properties but a shorter alkyl chain.
Hexadecyl methacrylate: Similar in structure but with a 16-carbon alkyl chain instead of 18.
Methyl methacrylate: A shorter-chain methacrylate ester commonly used in the production of polymethyl methacrylate (PMMA), known for its transparency and rigidity.
Uniqueness: Octadecyl methacrylate stands out due to its longer alkyl chain, which imparts superior hydrophobicity and lubrication properties compared to shorter-chain methacrylate esters. This makes it particularly valuable in applications requiring enhanced water repellency and reduced friction .
属性
IUPAC Name |
octadecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h2,4-20H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZGPNHSPWNGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25639-21-8 | |
| Record name | Poly(octadecyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25639-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6027975 | |
| Record name | Stearyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Clear colorless to very pale yellow liquid; mp = 20 deg C; [TCI America MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21746 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
32360-05-7 | |
| Record name | Stearyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32360-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032360057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stearyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A41KA91Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of octadecyl methacrylate?
A1: The molecular formula of octadecyl methacrylate is C22H42O2, and its molecular weight is 338.57 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize ODMA?
A2: Common spectroscopic techniques used for characterizing ODMA include Fourier-transform infrared spectroscopy (FTIR) [, , , , , ] and nuclear magnetic resonance (NMR) spectroscopy []. FTIR helps identify functional groups like esters and C=C bonds, while NMR provides information about the structure and arrangement of atoms in the molecule.
Q3: Can you describe a common method for synthesizing ODMA-based polymers?
A3: ODMA-based polymers are commonly synthesized via free radical polymerization. [, , , , ] This method often utilizes an initiator like 2,2′-azobisisobutyronitrile (AIBN) in a suitable solvent such as toluene. [] The polymerization can be tuned to produce homopolymers, copolymers, or block copolymers with controlled molecular weight and composition. []
Q4: What are the thermal properties of ODMA?
A4: ODMA exhibits a melting point around 12°C. [, ] When polymerized, the resulting poly(octadecyl methacrylate) (PODMA) also exhibits side-chain crystallization, with a melting point around 35-40 °C. []
Q5: How does the incorporation of octadecyl methacrylate affect the properties of polymer blends?
A5: In blends with paraffin waxes like n-dodecane and n-octadecane, PODMA can interfere with paraffin crystallization. [] Evidence suggests partial co-crystallization between the polymer side chains and n-dodecane, but not with n-octadecane. []
Q6: How does nanoscale confinement affect the properties of ODMA-based block copolymers?
A6: Confinement of PODMA blocks within cylindrical nanodomains can depress the crystallization temperature of the block. [] This confinement effect is more pronounced in block copolymers with asymmetric compositions where the confined block's radius of gyration approaches the cylinder radius. []
Q7: What are some applications of ODMA in material science?
A7: ODMA finds use in various applications, including:
- Lubricating oil additives: PODMA and its copolymers act as pour point depressants and viscosity index improvers in lubricating oils. []
- Phase change materials: ODMA can be incorporated into microspheres with ester mixtures to create phase change materials. [] These microspheres have potential applications in thermal energy storage.
- Hydrogels: ODMA can be copolymerized with other monomers to create hydrogels with controllable properties. [, ] These hydrogels show promise in applications like drug delivery and water treatment.
Q8: How does the length of the alkyl side chain in poly(alkyl methacrylate)s affect their frictional properties?
A8: Research suggests that the coefficient of friction decreases with increasing length of the alkyl side chain in poly(alkyl methacrylate)s. [] This phenomenon is attributed to the increased side chain crystallinity in the polymer as the alkyl chain length increases. []
Q9: How is ODMA used in the preparation of monolithic columns for separation science?
A9: ODMA is used as a monomer in the preparation of porous polymethacrylate-based monolithic columns for capillary electrochromatography (CEC). [, ] These columns exhibit reversed-phase retention behavior and have been successfully used for separating nonpolar solutes like alkylbenzenes. [, ]
Q10: Can ODMA form self-assembled structures?
A10: Yes, block copolymers containing ODMA, such as poly(ethylene oxide)-block-poly(octadecyl methacrylate) (PEO-b-PODMA), can self-assemble into structures like bicontinuous nanospheres in solution. [] These structures exhibit a phase transition temperature corresponding to the melting point of the PODMA block. []
Q11: What is the significance of Langmuir-Blodgett (LB) films in ODMA research?
A11: LB films provide a controlled platform to study the polymerization and energy transfer properties of ODMA at interfaces. [, , , , , ] Researchers have successfully used LB techniques to create ordered multilayers of PODMA with controlled side-chain orientation. [, ]
Q12: Can ODMA undergo radiation-induced polymerization?
A12: Yes, ODMA polymerizes readily in the solid state when exposed to gamma radiation. [, ] This polymerization process is influenced by temperature and radiation dose, with higher temperatures and doses generally leading to faster polymerization and higher conversions. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)
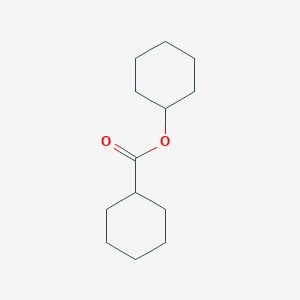
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)
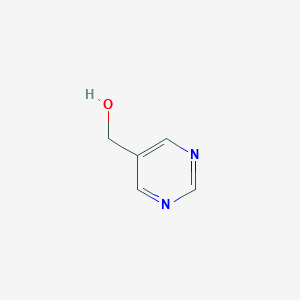
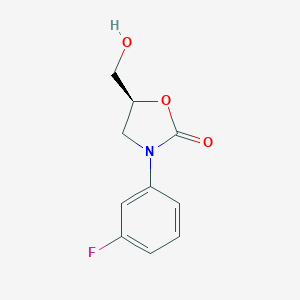
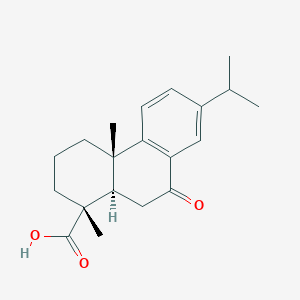
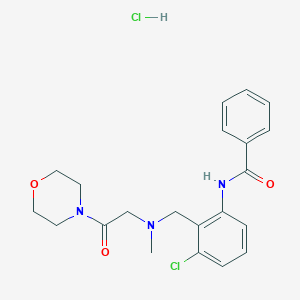
![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)
![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)




